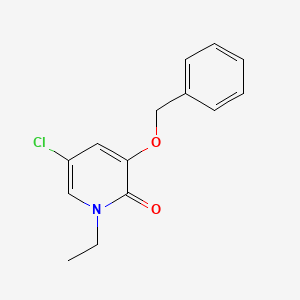

3-(Benzyloxy)-5-chloro-1-ethylpyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

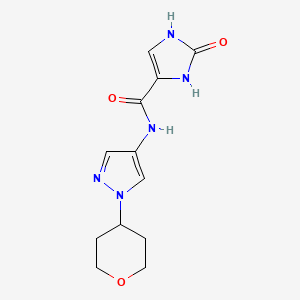

The compound “3-(Benzyloxy)-5-chloro-1-ethylpyridin-2-one” is a derivative of pyridin-2-one, which is a type of pyridone. Pyridones are heterocyclic organic compounds with the formula C5H4NH(O). They are aromatic compounds and are often used as precursors to other organic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyridin-2-one ring with a benzyloxy group attached at the 3-position and a chlorine atom at the 5-position .Chemical Reactions Analysis

Benzylic compounds are known to undergo oxidation and reduction reactions . The benzyloxy group in the compound could potentially undergo similar reactions .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Benzylation of Alcohols: 2-Benzyloxy-1-methylpyridinium triflate, a stable organic salt related to the queried compound, is used to convert alcohols into benzyl ethers, demonstrating good to excellent yield in a range of alcohols (Poon & Dudley, 2006).

Polymerization and Materials

- Ring-Opening Polymerization: The compound BED, derived from glutamic acid and bromoacetyl bromide and related to the queried molecule, is used in organo-catalyzed ring-opening polymerization. This polymerization process is controlled and produces polyBED polymers with a random distribution of units, indicating the versatility of such compounds in materials science (Thillaye du Boullay et al., 2010).

Chemical Synthesis and Catalysis

- Reduction and Synthesis of Alkaloids: The reduction of 3-hydroxypyridine, a compound structurally related to the queried molecule, with sodium borohydride and benzyl chloroformate leads to the synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine, showcasing the utility in synthesizing complex alkaloids (Sakagami, Kamikubo, & Ogasawara, 1996).

Optical and Electronic Applications

- Fluorescence and Two-Photon Properties: Water-soluble terpyridines and their zinc complexes, related to the queried compound, show strong one-photon fluorescence and two-photon absorption ability. These compounds also demonstrate solvatochromism, indicating potential applications in optical electronics and sensing technologies (Shi et al., 2015).

Green Chemistry and Sustainability

- Green Solvent Use in Catalysis: A Cp*Rh(III)-catalyzed direct C–H amidation process using green solvents demonstrates the shift towards more sustainable chemical processes. This method's scalability and operational safety, while maintaining high reactivity and selectivity, reflect the ongoing evolution in chemical synthesis towards environmentally conscious methods (Park, Jee, Kim, & Chang, 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with proteins such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in various cellular processes, including inflammation and cell growth .

Biochemical Pathways

Given the potential targets of the compound, it might influence pathways related to inflammation and cell growth . The downstream effects of these alterations could include changes in cellular responses to inflammation and regulation of cell proliferation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Benzyloxy)-5-chloro-1-ethylpyridin-2-one are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Generally, factors such as molecular weight, hydrogen bond donors and acceptors, and lipophilicity can influence a compound’s ADME properties .

Result of Action

Based on its potential targets, it might influence cellular processes related to inflammation and cell growth

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect the stability and activity of the compound. Additionally, the compound’s interaction with its targets and its subsequent effects can be influenced by the cellular environment .

Propiedades

IUPAC Name |

5-chloro-1-ethyl-3-phenylmethoxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-2-16-9-12(15)8-13(14(16)17)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDQRUDGIRURFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

![2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2725525.png)

![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)

![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2725536.png)

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)

![1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2725542.png)